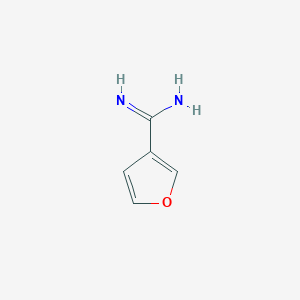

Furan-3-carboximidamide

Description

Significance of Furan (B31954) and Carboximidamide Moieties in Organic Chemistry

The furan ring and the carboximidamide group are both significant structural motifs in organic chemistry, each contributing distinct properties to a molecule.

The furan moiety is a five-membered aromatic heterocycle containing one oxygen atom. wikipedia.orgnumberanalytics.com Its aromaticity is less pronounced than that of benzene, which makes it a highly reactive and versatile building block in organic synthesis. wikipedia.orgacs.org This unique reactivity allows furan to participate in a wide range of chemical transformations, including electrophilic substitution and cycloaddition reactions, such as the Diels-Alder reaction. numberanalytics.comacs.orgnumberanalytics.com The furan nucleus is a component of many natural products and has been incorporated into a vast number of synthetic compounds, finding applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comacs.orgresearchgate.net The inclusion of a furan ring can influence a molecule's biological activity, and its derivatives are known to exhibit a wide spectrum of pharmacological properties, including antimicrobial and anti-inflammatory effects. researchgate.netijabbr.com

The carboximidamide moiety , also known as an amidine group, is a functional group that is isosteric with carboxylic acids and esters. semanticscholar.org This group is an important structural element in many pharmacologically active compounds. nih.gov The presence of the carboximidamide group is often considered essential for the biological activity of these molecules, contributing to their ability to interact with biological targets like enzymes and receptors. semanticscholar.orgnih.gov Derivatives containing this moiety have been investigated for a range of therapeutic applications, including potential antitumor and antiplatelet actions. nih.govnih.gov

Historical Context of Furan-Containing Heterocycles

The study of heterocyclic chemistry, which focuses on cyclic compounds containing atoms of at least two different elements in the ring, began to flourish in the 19th century alongside the broader development of organic chemistry. wikipedia.orgbritannica.com The history of furan derivatives dates back to the late 18th century.

In 1780, the Swedish chemist Carl Wilhelm Scheele first described a furan derivative, 2-furoic acid, which he obtained through the distillation of pine wood. wikipedia.orgnumberanalytics.combritannica.com Another key furan compound, furfural (B47365), was reported by Johann Wolfgang Döbereiner in 1831. wikipedia.orgbritannica.com Furan itself was first prepared and identified in 1870 by the German chemist Heinrich Limpricht. wikipedia.orgnumberanalytics.com These discoveries laid the groundwork for the exploration of furan chemistry, which has since become a significant sub-discipline of heterocyclic chemistry, contributing numerous synthetic methodologies and a vast library of compounds. numberanalytics.com

Structural Characteristics of Furan-3-carboximidamide for Research Focus

This compound is characterized by a planar, five-membered furan ring with the carboximidamide group attached at the 3-position. This specific substitution pattern is of interest as the electronic properties and reactivity of the furan ring are influenced by the position of its substituents. The carboximidamide group, with its combination of single and double carbon-nitrogen bonds, provides sites for hydrogen bonding and potential coordination with metal centers. The hydrochloride salt of this compound is a common form available for research purposes. fluorochem.co.ukmolport.com

Below is a table detailing some of the key chemical properties of this compound hydrochloride.

| Property | Value | Source(s) |

| IUPAC Name | This compound;hydrochloride | fluorochem.co.uk |

| CAS Number | 54649-21-7 | fluorochem.co.ukmolport.com |

| Molecular Formula | C₅H₇ClN₂O | molport.com |

| Molecular Weight | 146.57 g/mol | fluorochem.co.ukmolport.com |

| Canonical SMILES | C1=C(C=CO1)C(=N)N.Cl | fluorochem.co.uk |

| InChI Key | RJLCJJIXGGSRPZ-UHFFFAOYSA-N | fluorochem.co.uk |

| Purity | ≥97% | fluorochem.co.uk |

Structure

3D Structure

Properties

IUPAC Name |

furan-3-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-5(7)4-1-2-8-3-4/h1-3H,(H3,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTVCIGQICWSLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Furan 3 Carboximidamide and Analogous Structures

Direct Synthesis Approaches to Furan-3-carboximidamide

The direct formation of the this compound scaffold can be achieved through several reliable chemical transformations. These methods primarily focus on the conversion of readily available furan (B31954) precursors into the desired amidine functionality.

Amidination of Furan-3-carbonitrile Precursors

A prominent method for the synthesis of this compound is the Pinner reaction, which involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst to form an imino ester salt, known as a Pinner salt. wikipedia.org This intermediate is then reacted with ammonia (B1221849) or an amine to yield the corresponding amidine. wikipedia.org The process begins with the reaction of furan-3-carbonitrile with an alcohol, such as ethanol, and a strong acid like hydrogen chloride to generate the ethyl imidate hydrochloride salt. Subsequent treatment of this Pinner salt with ammonia affords this compound hydrochloride. organic-chemistry.org This method is advantageous as furan-3-carbonitrile is a commercially available starting material. sigmaaldrich.com

| Starting Material | Reagents | Intermediate | Product |

| Furan-3-carbonitrile | 1. Alcohol, HCl 2. Ammonia | Imino ester salt (Pinner salt) | This compound |

This table summarizes the Pinner reaction for the synthesis of this compound.

Reactions Involving Hydroxylamine (B1172632) Hydrochloride for Carboximidamide Formation

Another strategy for the synthesis of carboximidamides involves the use of hydroxylamine hydrochloride. rjptonline.org This method is particularly useful for the preparation of N'-hydroxycarboximidamides (amidoximes), which can be precursors to unsubstituted amidines. The reaction of a nitrile, such as furan-3-carbonitrile, with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide (B78521) or triethylamine (B128534) yields the corresponding N'-hydroxythis compound. rjptonline.orgnih.gov For instance, various nitriles can be converted to their corresponding amidoximes by reaction with hydroxylamine hydrochloride. rjptonline.org This approach has been utilized in the synthesis of various heterocyclic compounds. rjptonline.org

| Nitrile Precursor | Reagent | Product |

| Furan-3-carbonitrile | Hydroxylamine Hydrochloride, Base | N'-hydroxythis compound |

| 4-Nitrobenzonitrile | Hydroxylamine Hydrochloride | N'-hydroxy-4-nitrobenzamidine rjptonline.org |

| Pyridine-carbonitriles | Hydroxylamine | N'-hydroxypyridinecarboximidamides researchgate.net |

This table illustrates the formation of N'-hydroxycarboximidamides from various nitrile precursors.

C(sp²)-N Coupling Reactions for Amidines

Modern synthetic methods offer alternative routes to amidines through C(sp²)-N coupling reactions. While direct examples for this compound are not prevalent in the initial search, the general principle involves the formation of a carbon-nitrogen bond between a furan ring and a nitrogen-containing moiety. These reactions often employ transition metal catalysts, such as palladium or nickel, to facilitate the coupling of an aryl halide or triflate with an amine source. nih.gov Iron-catalyzed cross-coupling reactions of chlorobenzenesulfonamides with alkyl Grignard reagents have also been reported for the synthesis of alkylated benzenesulfonamides, demonstrating the utility of transition metals in forming C(sp²)-C bonds, a related transformation. nsf.gov A recent development describes an azide- and transition-metal-free synthesis of N-sulfonyl amidines via the C(sp²)-N coupling of trifluoroborate-iminiums with N-fluorobenzensulfonimide. chemrxiv.org This suggests the potential for developing similar catalyst-free C(sp²)-N bond-forming reactions for the synthesis of this compound.

Synthesis of Furan-Substituted Carboximidamide Derivatives

The synthesis of more complex molecules that incorporate both a furan ring and a carboximidamide group often involves multi-component reactions or cyclization strategies, leading to diverse and potentially bioactive structures.

Cyclization Strategies for Furan-Fused Carboximidamides

Cyclization reactions are a powerful tool for constructing fused heterocyclic systems. In the context of furan-carboximidamides, this often involves the formation of a new ring fused to the furan core, where one of the ring atoms is part of a carboximidamide or a precursor group. A key example is the synthesis of furo[2,3-d]pyrimidines, which can be considered as cyclized furan-carboximidamide derivatives. ontosight.ai These compounds are of significant interest due to their biological activities. vu.ltarkat-usa.org The synthesis of furo[2,3-d]pyrimidin-4-amine, for instance, can be achieved through the condensation of a furan-2,3-diamine (B3187029) with a pyrimidine (B1678525) precursor. ontosight.ai Another approach involves the reaction of 2-aminofuran-3-carbonitriles with various reagents to build the fused pyrimidine ring. arkat-usa.org For example, reaction of 3-amino-furo[2,3-d]pyrimidine with semicarbazide (B1199961) hydrochloride yields (4-imino-furo[2,3-d]pyrimidine-3-yl)ureas, which can be further cyclized. arkat-usa.org These strategies demonstrate how the carboximidamide functionality can be incorporated into a fused ring system attached to a furan core.

| Precursor | Reaction Type | Fused Heterocycle |

| Furan-2,3-diamine | Condensation | Furo[2,3-d]pyrimidine ontosight.ai |

| 2-Aminofuran-3-carbonitrile | Cyclization | Furo[2,3-d]pyrimidine arkat-usa.org |

| Alkyne-tethered diazo compounds | 4-exo-dig carbocyclization | Furan-fused cyclobutanone (B123998) nih.govpku.edu.cn |

This table showcases various cyclization strategies leading to furan-fused heterocyclic systems.

Derivatization of Pre-formed Furan and Amidino Rings

The introduction of substituents at the 3- and 4-positions of a furan ring is often more challenging than at the 2- and 5-positions. ingentaconnect.com Therefore, synthetic strategies frequently begin with precursors that already contain the furan or amidine moiety, which are then chemically modified.

One common approach involves the derivatization of a pre-formed furan ring. For instance, furan-3-carboxylic acid and its derivatives can be synthesized from the aromatization of 4-trichloroacetyl-2,3-dihydrofuran. researchgate.net This is followed by a nucleophilic displacement of the trichloromethyl group by various nucleophiles, including amines, to form carboxamides. researchgate.netnih.gov These carboxamides can then potentially be converted to the corresponding carboximidamides.

Another strategy focuses on the derivatization of a pre-formed amidino group attached to a different ring system, which is then used to construct the furan ring. While direct examples for this compound are not prevalent in the provided results, analogous syntheses for other heterocyclic systems suggest the feasibility of such an approach.

Catalytic Approaches in this compound Synthesis

Catalytic methods, particularly those employing transition metals, offer powerful and efficient routes to construct the furan ring system with a high degree of control over substitution patterns.

Transition Metal-Free Catalysis for Heterocyclic Frameworks

While transition metals are widely used, there is a growing interest in developing metal-free catalytic systems due to their economic and environmental benefits. mdpi.com Base-catalyzed intramolecular cyclization of 2-ynylphenols has been shown to be an effective method for synthesizing 2-substituted benzo[b]furans using readily available catalysts like cesium carbonate (Cs2CO3). rsc.org Another approach involves a base-promoted domino reaction of β-keto compounds with vinyl dichlorides. organic-chemistry.org These methods, while not directly producing this compound, demonstrate the potential of transition metal-free catalysis in the synthesis of substituted furans. rsc.orgorganic-chemistry.orgnih.govchemrxiv.org

A novel metal-free method for synthesizing tetrasubstituted furans involves the base-catalyzed reaction of α-hydroxy ketones and cyano compounds. mdpi.com This reaction is notable for introducing crucial functional groups like amino and cyano moieties under mild conditions. mdpi.com

Table 1: Examples of Transition Metal-Free Furan Synthesis

| Starting Materials | Catalyst/Base | Product | Reference |

| 2-ynylphenols | Cs2CO3 | 2-substituted benzo[b]furans | rsc.org |

| β-keto compounds, vinyl dichlorides | Cs2CO3 | 2,3-disubstituted and 2,3,5-trisubstituted furans | organic-chemistry.org |

| α-hydroxy ketones, cyano compounds | Organic Base | Tetrasubstituted furans with amino and cyano groups | mdpi.com |

Gold-Catalyzed Cyclizations in Furan Synthesis

Gold catalysis has emerged as a powerful tool for the synthesis of furans under mild conditions. acs.orgorganic-chemistry.orgorganic-chemistry.org Gold catalysts, such as AuCl3, can efficiently catalyze the cyclization of (Z)-2-en-4-yn-1-ols to produce highly substituted furans. acs.orgbeilstein-journals.org This methodology is highly stereoselective. acs.org Gold catalysts can also be used in cascade reactions, combining multiple transformations in a single pot to build complex molecular architectures. organic-chemistry.orgresearchgate.net For instance, a combination of triazole-gold and copper catalysts enables a one-pot, three-step cascade reaction to synthesize substituted furans from propargyl alcohol and alkynes. organic-chemistry.org

Table 2: Gold-Catalyzed Furan Synthesis

| Catalyst | Starting Material(s) | Product | Key Features | Reference |

| AuCl₃ | (Z)-enynols | Highly substituted furans | Mild conditions, high efficiency | acs.org |

| (Ph₃P)AuCl-AgNTf₂ or (Ph₃P)AuCl-AgOTf | 3-alkyne-1,2-diols and 1-amino-3-alkyn-2-ols | Substituted furans and pyrroles | Low catalyst loading, room temperature | organic-chemistry.org |

| Triazole-gold (TA-Au) and Copper | Propargyl alcohol and alkynes | Substituted furans | One-pot three-step cascade | organic-chemistry.org |

| PPh₃AuNTf₂ | Enynols and furans | Arylated (Z)-enones or -enals | Domino Friedel-Crafts/furan-alkyne cyclization | researchgate.net |

Palladium Catalysis in Furan Formation

Palladium catalysts are exceptionally versatile for forming carbon-carbon and carbon-heteroatom bonds, making them highly valuable in furan synthesis. ingentaconnect.com Palladium-catalyzed processes often involve the cyclization of acyclic precursors, such as alkynones, alkynols, and epoxyalkynes, where substituents can be pre-installed at desired positions. ingentaconnect.com For example, Pd(II)-catalyzed cycloisomerization of (Z)-2-en-4-yn-1-ols provides a general and facile route to substituted furans under neutral conditions. acs.org Palladium catalysts like PdCl2(PhCN)2 or PdCl2(MeCN)2 can convert substituted 3-alkyne-1,2-diols into 2,4-disubstituted furans. ingentaconnect.com Furthermore, palladium catalysis enables the dehydrogenative coupling of furans with styrenes to form Heck-type products with high regio- and stereoselectivity. nih.gov

Table 3: Palladium-Catalyzed Furan Synthesis

| Catalyst System | Starting Material(s) | Product Type | Reference |

| K₂PdI₄ | (Z)-2-en-4-yn-1-ols | Substituted furans | acs.org |

| PdCl₂(PhCN)₂ or PdCl₂(MeCN)₂ | 3-alkyne-1,2-diols | 2,4-disubstituted furans | ingentaconnect.com |

| Palladium(II) | Furans and styrenes | trans-olefins | nih.gov |

| Pd₂(dba)₃ / CuTC / P(OPh)₃ | Propargyl alcohols, B₂(pin)₂, acid chloride | Trisubstituted furylboronic acid pinacol (B44631) esters | d-nb.info |

Green Chemistry Considerations in Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. unibo.it

Utilization of Environmentally Benign Solvents

A key aspect of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. researchgate.net Water is a particularly attractive solvent due to its non-toxic, non-flammable, and readily available nature. researchgate.netimist.ma One-pot cascade reactions in water have been developed for the synthesis of polysubstituted aromatic compounds from furfurals, avoiding the need for organic solvents for both the reaction and purification. rsc.org The use of water as a solvent can also be beneficial in certain reactions, such as the Diels-Alder reaction between furan and maleic acid, which can be performed at room temperature, avoiding the use of toxic solvents like benzene. imist.ma

The development of furan-based ionic liquids from furfural (B47365) is another promising area, offering potential alternatives to traditional solvents derived from non-renewable resources. unibo.it These furan-based salts have shown comparable toxicity profiles to some existing benzyl-based salts. unibo.it

The conversion of biomass, such as hexoses and pentoses, into furan derivatives like 5-hydroxymethylfurfural (B1680220) (5-HMF) and 2-furfural (2-F) is a major focus of green chemistry research. rsc.org These platform chemicals can then be used to synthesize a wide range of valuable products. rsc.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity. rsc.orgnih.gov The process utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, resulting in rapid and uniform heating of the reaction mixture. rsc.org This technique has been successfully applied to the synthesis of a wide array of N-heterocycles. rsc.org

While a dedicated microwave-assisted protocol for the parent this compound is not extensively documented, the synthesis of a closely related derivative, (Z)-N'-(Phenylsulfonyl)this compound, has been reported, with analytical measurements conducted using low microwave power, suggesting the viability of this method for the core structure.

The application of microwave irradiation has proven highly effective for synthesizing various furan carboxamide and other furan derivatives, which serve as structural analogs. For instance, the synthesis of furan-2-carboxamide derivatives has been achieved with reaction times as short as 15 minutes. In one protocol, a mixture of picolinic acid and thionyl chloride was refluxed, and the resulting acid chloride was then reacted with an appropriate amine under microwave irradiation to yield the final carboxamide product.

Furthermore, microwave heating has been instrumental in multicomponent reactions to produce complex furan-containing molecules. A rapid three-component reaction of arylglyoxal, cyclic 1,3-dicarbonyls, and thiols in acetic acid under microwave conditions yields β-keto thioethers or, interestingly, tetra-substituted furans depending on the substrates. Another key application is in microwave-accelerated intramolecular Diels-Alder reactions of furan derivatives, which can be completed in as little as 20 minutes at 180°C, a significant improvement over conventional heating. nih.gov These examples underscore the potential of microwave technology for the efficient and rapid synthesis of this compound and its derivatives.

| Product Type | Reactants | Microwave Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Benzofuran–Oxadiazole Derivatives | Benzofuran–oxadiazole thiol, Substituted bromoacetanilides | Not specified | 60-70 s | 69-94% | nih.gov |

| Benzofuran–Triazole Derivatives | Benzofuran–triazole thiol, Substituted bromoacetanilides | Not specified | 70 s | 68-96% | nih.gov |

| N-Phenylsuccinimide | Aniline, Succinic anhydride | Domestic microwave oven | 4 min | 40-60% | nih.gov |

| Pyrrolidinyl Spirooxindoles | Isatin, Sarcosine, (E)-Chalcones | Not specified | 12 min | 84% | beilstein-journals.org |

| 1,3,5-Trisubstituted-1,2,4-triazoles | Amide derivatives, Hydrazines | Not specified | 1 min | 85% | nih.gov |

Ultrasonic Conditions in Reaction Enhancement

The synthesis of furan-3-carboxamides can be traced from precursors like 3-trichloroacetyl furan. nih.govidexlab.comresearchgate.net This intermediate is typically derived from the aromatization of 4-trichloroacetyl-2,3-dihydrofuran. nih.govresearchgate.net The trichloromethyl group can then be displaced by various nitrogen-containing nucleophiles to form the desired furan-3-carboxamides. nih.govresearchgate.net While specific ultrasonic protocols for this final conversion are not detailed, sonochemistry is well-established for enhancing similar transformations.

Research on analogous structures demonstrates the significant advantages of ultrasonic irradiation. For example, the synthesis of benzofuran-oxadiazole derivatives using ultrasound at 40°C was completed in just 30 minutes with yields ranging from 60-86%, whereas the conventional method required 24 hours to achieve lower to comparable yields (36-80%). nih.govmdpi.com Similarly, the synthesis of quinoxaline (B1680401) derivatives under ultrasonic conditions saw reaction times slashed from 5-20 hours to 30-90 minutes, with yields jumping from 30-55% to 65-88%. researchgate.net

A review of ultrasound in the synthesis of five-membered heterocycles highlights a catalyst-free, one-pot synthesis of 3,5-dihydro-5-imino-2-methyl furan 3,4-dicarboxylate derivatives. chesci.com The presence of an imino group in this structure, which is closely related to the imidamide group, suggests the applicability of sonochemistry for the synthesis of this compound. chesci.com The benefits are clear: a comparative study showed that reactions without ultrasound required 12 hours and resulted in lower yields (47-60%). chesci.com These findings collectively indicate that ultrasonic irradiation is a highly effective and efficient method for promoting the synthesis of this compound and its analogs.

| Product | Method | Time | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Benzofuran–Oxadiazole Derivatives | Conventional | 24 h | Reflux | 36-80% | nih.govmdpi.com |

| Ultrasound | 30 min | 40 °C | 60-86% | ||

| Benzofuran–Triazole Derivatives | Conventional | 36 h | Reflux | 38-79% | nih.gov |

| Ultrasound | 30 min | 40 °C | 60-90% | ||

| Quinoxaline Derivatives | Conventional | 5-20 h | Reflux | 30-55% | researchgate.net |

| Ultrasound | 30-90 min | Ambient | 65-88% | ||

| Imidazole Derivatives | Conventional | 20 min | Heating | Not specified | chesci.com |

| Ultrasound | 3-6 min | Ambient | Not specified |

Reactivity and Mechanistic Investigations of Furan 3 Carboximidamide Derivatives

Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Ring

The furan ring is an electron-rich heterocycle, making it significantly more reactive towards electrophiles than benzene. pearson.comchemicalbook.com This heightened reactivity is due to the electron-donating nature of the oxygen atom, which increases the electron density within the ring. pearson.com Electrophilic attack on an unsubstituted furan preferentially occurs at the C2 and C5 positions, as the carbocation intermediate formed by attack at these sites is more resonance-stabilized (three resonance structures) compared to the intermediate from attack at the C3 or C4 positions (two resonance structures). chemicalbook.com

For directing effects, the substituent at the C3 position will primarily direct incoming electrophiles to the adjacent C2 position, and to a lesser extent, the C5 position. The C2 position is activated by the ring oxygen and is the most common site for substitution in 3-substituted furans.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of Furan-3-carboximidamide

| Reactant | Position of Substitution | Rationale |

| This compound | C2 (major), C5 (minor) | The C3-carboximidamide group is deactivating but directs incoming electrophiles primarily to the adjacent C2 position, which is also activated by the ring oxygen. |

Nucleophilic Attack Pathways on the Carboximidamide Group

The carboximidamide functional group, also known as an amidine, features a carbon atom double-bonded to one nitrogen and single-bonded to another. This arrangement renders the central carbon atom electrophilic and thus susceptible to nucleophilic attack. smolecule.comcymitquimica.com

Typical reactions involving the carboximidamide group include:

Hydrolysis: In the presence of acid or base, the amidine group can undergo hydrolysis. This reaction proceeds via nucleophilic attack of water on the imidamide carbon, ultimately leading to the formation of furan-3-carboxamide (B1318973) and ammonia (B1221849) or an amine.

Condensation Reactions: The carboximidamide can react with carbonyl compounds such as aldehydes and ketones. smolecule.com The nucleophilic nitrogen atoms of the amidine can attack the electrophilic carbonyl carbon, leading to the formation of new C-N bonds and imine or enamine intermediates, which are valuable in further synthetic steps.

The reactivity of the carboximidamide group is influenced by the electron-withdrawing nature of the furan ring, which can enhance the electrophilicity of the central carbon atom.

Cycloaddition Reactions Involving the Furan Moiety

The furan ring, despite its aromatic character, can function as a 1,3-diene in cycloaddition reactions, most notably the Diels-Alder reaction. researchgate.netnih.gov This reactivity allows for the construction of complex, bridged ring systems. numberanalytics.com The ability of furan to participate in such reactions is a key aspect of its synthetic utility. researchgate.net

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. numberanalytics.com Furan's participation in these reactions is well-established, though it is generally less reactive than non-aromatic dienes like cyclopentadiene. researchgate.netrsc.org

The reactivity of furan derivatives in Diels-Alder reactions is highly dependent on the electronic nature of the substituents on the furan ring.

Electron-donating groups increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan (the diene), leading to a smaller energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. This enhances the reaction rate in normal-electron-demand Diels-Alder reactions. researchgate.netrsc.org

Electron-withdrawing groups , such as the carboximidamide group, lower the energy of the furan's HOMO. nih.gov This increases the HOMO-LUMO energy gap with typical electron-poor dienophiles (like maleimide), thereby decreasing the reactivity of the furan system in normal-electron-demand reactions. researchgate.netrsc.orgnih.gov

Consequently, this compound is expected to be a relatively unreactive diene in Diels-Alder reactions with common dienophiles. However, these reactions can sometimes be facilitated under harsh conditions or by using highly reactive dienophiles. Alternatively, the electron-poor nature of the this compound ring could make it a suitable partner in inverse-electron-demand Diels-Alder reactions, where the furan would act as the dienophile. nih.gov

Oxidative Rearrangements and Transformations of Carboximidamides

N-substituted furan-carboximidamides can undergo significant transformations under oxidative conditions. Research on the closely related furan-2-carboximidamide derivatives has shown that they are susceptible to oxidative rearrangement when treated with hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (DAIB). rsc.orgcapes.gov.br

The oxidation of N-substituted furan-2-carboximidamides is reported to proceed through a rearrangement mechanism that leads to the formation of a carbodiimide (B86325) intermediate. rsc.orgresearchgate.net This transformation is a key step that opens up pathways to various other products. The reaction involves the oxidation of the amidine, followed by the elimination of a leaving group, which triggers a rearrangement to the carbodiimide. rsc.org It is mechanistically plausible that this compound derivatives would follow a similar pathway. The reaction of the carbodiimide intermediate with the amidine precursor can lead to the formation of guanidine (B92328) derivatives. researchgate.net

Carbodiimide intermediates are highly reactive and can participate in subsequent intramolecular or intermolecular reactions. A significant pathway is their cyclization to form fused heterocyclic systems. For instance, when benzo[b]furan-2-carboximidamide derivatives were oxidized, the resulting carbodiimide intermediate was found to react with the starting amidine material, leading to cyclization and the formation of benzo rsc.orgcapes.gov.brfuro[2,3-d]pyrimidine derivatives. rsc.orgresearchgate.net

This type of cyclization is a powerful method for constructing complex heterocyclic scaffolds. The general principle involves the formation of the carbodiimide, followed by an intermolecular reaction with an unreacted amidine molecule to form a guanidine-like intermediate, which then undergoes cyclization onto the furan ring system to yield the fused pyrimidine (B1678525). researchgate.net Similar cyclization strategies involving amidines are used to synthesize various pyrimidine derivatives. imist.marsc.orgnih.gov

Table 2: Summary of Oxidative Rearrangement of Furan-Carboximidamides

| Starting Material (Analog) | Reagent | Key Intermediate | Final Product Type | Reference |

| N²-phenylfuran-2-carboximidamide | (Diacetoxyiodo)benzene (DAIB) | Carbodiimide | N-(2-furyl)acetamide (after hydrolysis of urea) | rsc.orgcapes.gov.br |

| Benzo[b]furan-2-carboximidamide derivatives | (Dicarboxyiodo)benzenes | Carbodiimide | Benzo rsc.orgcapes.gov.brfuro[2,3-d]pyrimidine derivatives | rsc.orgresearchgate.net |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR and ¹³C NMR Spectral Analysis

In a hypothetical ¹H NMR spectrum of Furan-3-carboximidamide, one would expect to observe distinct signals for the protons on the furan (B31954) ring and the protons of the carboximidamide group. The chemical shifts (δ) of the furan protons would be influenced by the electron-withdrawing nature of the C-3 substituent. The protons of the NH and NH2 groups would likely appear as broad signals, and their chemical shifts could be solvent-dependent.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals would be anticipated for the four carbons of the furan ring and the carbon of the carboximidamide group. The chemical shift of the C3 carbon, directly attached to the substituent, would be of particular interest.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: These are estimated ranges based on general principles and data for similar structures. Actual experimental values are required for confirmation.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 7.5 - 8.5 | - |

| H-4 | 6.5 - 7.5 | - |

| H-5 | 7.0 - 8.0 | - |

| NH/NH₂ | Variable (broad) | - |

| C-2 | - | 135 - 145 |

| C-3 | - | 115 - 125 |

| C-4 | - | 105 - 115 |

| C-5 | - | 140 - 150 |

| C=N | - | 150 - 160 |

Advanced 2D NMR Techniques (e.g., HMBC, HSQC)

To definitively assign the ¹H and ¹³C signals and to establish connectivity within the molecule, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be indispensable. An HSQC spectrum would reveal direct one-bond correlations between protons and the carbons they are attached to. An HMBC spectrum would show correlations between protons and carbons over two to three bonds, which would be crucial for confirming the attachment of the carboximidamide group to the C3 position of the furan ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H, C=N, and C-N bonds of the carboximidamide group, as well as the C-H, C=C, and C-O bonds of the furan ring.

Table 2: Expected Characteristic IR Absorption Bands for this compound (Note: These are generalized frequency ranges and require experimental verification.)

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Amine/Imine) | Stretch | 3200 - 3500 (broad) |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C=N (Imine) | Stretch | 1640 - 1690 |

| C=C (Furan Ring) | Stretch | 1500 - 1600 |

| C-O-C (Furan Ring) | Stretch | 1000 - 1300 |

| N-H | Bend | 1550 - 1650 |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound, allowing for the determination of its molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular formula of this compound (C₅H₆N₂O). This technique measures the mass with very high accuracy, which allows for the unambiguous determination of the elemental composition. The analysis of the fragmentation pattern in the mass spectrum would provide further structural information, showing the characteristic cleavage of the furan ring and the carboximidamide group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which is related to the electronic transitions within the molecule. The furan ring is a chromophore that absorbs in the UV region. The UV-Vis spectrum of this compound would be expected to show absorption maxima (λmax) characteristic of the furan ring, potentially shifted by the presence of the carboximidamide substituent. This data would provide insights into the conjugated system of the molecule.

X-ray Crystallography for Solid-State Structure Determination

For instance, in the crystal structure of related furan derivatives, the furan ring is typically found to be planar. nih.govelsevierpure.com The carboximidamide group, being a resonance-stabilized system, would also be expected to exhibit a degree of planarity. The precise geometric parameters, such as the lengths of the carbon-oxygen and carbon-nitrogen bonds, would provide insight into the electronic distribution within the molecule.

To illustrate the type of data obtained from such an analysis, the following table presents representative crystallographic parameters for a related furan-carboxamide derivative.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.3048 |

| b (Å) | 8.9620 |

| c (Å) | 18.0909 |

| β (°) | 93.046 |

| Z | 4 |

| Note: This data is for a representative furan derivative, furan-2,5-diylbis((4-chlorophenyl)methanol), and is intended to be illustrative of the crystallographic data that would be obtained for this compound. researchgate.net |

Studies on various furan derivatives have shown a range of dihedral angles, indicating conformational flexibility. For example, in a chromophoric dimeric furan, the two furan rings within the same molecule are not coplanar, exhibiting dihedral angles of 33.4° and 26.1°. nih.govelsevierpure.com In another furan derivative, the angle between the furan ring and a chlorophenyl ring was found to be 79.7°. researchgate.net For this compound, the dihedral angle would be influenced by the electronic interactions between the π-system of the furan ring and the carboximidamide group, as well as by the packing forces within the crystal.

The table below showcases typical dihedral angles observed in related furan structures, which could be analogous to what might be found in this compound.

| Dihedral Angle | Value (°) |

| Furan Ring Plane 1 vs. Furan Ring Plane 2 | 33.4 |

| Furan Ring Plane 1 vs. Furan Ring Plane 2 | 26.1 |

| Furan Ring vs. Chlorophenyl Ring | 79.7 |

| Note: This data is derived from different furan-containing compounds and is for illustrative purposes. nih.govelsevierpure.comresearchgate.net |

The way in which molecules of this compound arrange themselves in the crystal lattice is dictated by a variety of intermolecular interactions. The carboximidamide group, with its N-H protons and the lone pair of electrons on the nitrogen atoms, is a potent hydrogen bond donor and acceptor. chemguide.co.uk Therefore, it is highly probable that the crystal structure would be dominated by a network of intermolecular hydrogen bonds.

The following table provides examples of hydrogen bond geometries that are commonly observed in the crystal structures of related amide- and furan-containing compounds.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | |

| N-H···O | 0.86 | 2.05 | 2.91 | 170 |

| O-H···O | 0.82 | 1.96 | 2.78 | 175 |

| C-H···O | 0.93 | 2.45 | 3.38 | 170 |

| Note: These values are representative and are not specific to this compound. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for studying organic molecules. mdpi.com This method is used to determine the optimal three-dimensional arrangement of atoms (geometry optimization) and to describe the distribution of electrons within the molecule.

For furan (B31954) and its derivatives, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31+G(d) or 6-311++G(d,p), have been successfully used to predict molecular geometries and electronic properties. mdpi.compku.edu.cnresearchgate.net These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's stable conformation. Furthermore, DFT elucidates the electronic landscape, including the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity. researchgate.net For Furan-3-carboximidamide, DFT would be applied to find its lowest energy structure and to calculate these key electronic parameters, providing a foundation for understanding its reactivity and spectroscopic behavior.

Table 1: Illustrative DFT-Calculated Electronic Properties for Furan Derivatives

| Property | Description | Typical Calculated Value Range |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | -6.0 to -7.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | -1.0 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicator of chemical reactivity and stability. | 4.0 to 5.5 eV |

| Dipole Moment | A measure of the net molecular polarity. | 2.0 to 4.0 Debye |

| Note: These values are representative examples based on DFT studies of various furan derivatives and are intended to illustrate the type of data generated. Specific values for this compound would require dedicated calculations. |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. researchgate.net It is the primary computational method for predicting UV-Visible absorption spectra. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate a molecule's absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the intensity of these transitions. researchgate.net

The accuracy of TD-DFT predictions for furan-containing compounds depends on the choice of the exchange-correlation functional. This method allows researchers to assign specific electronic transitions (e.g., π → π* or n → π*) to observed spectral bands. For this compound, TD-DFT calculations would predict its UV-Visible spectrum, offering insights into how the furan ring and the carboximidamide group contribute to its electronic absorption properties.

Molecular Dynamics Simulations and Free Energy Perturbation

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by simulating the movements of atoms and molecules over time. psu.eduresearchgate.net For a molecule like this compound, MD simulations could be used to study its conformational flexibility in different solvent environments and to understand its dynamic interactions with biological macromolecules like proteins or DNA. youtube.com

Free Energy Perturbation (FEP) is a rigorous computational method often used in conjunction with MD simulations to calculate the relative binding affinities of a series of similar ligands to a common receptor. FEP simulates a non-physical, or "alchemical," transformation of one molecule into another (e.g., modifying a substituent). By calculating the free energy change associated with this transformation both in solution and when bound to a protein, the difference in binding affinity can be accurately predicted. This technique would be invaluable in a drug discovery context to predict how modifications to the this compound scaffold would affect its binding potency to a specific biological target.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). ajol.info This method places the ligand into the binding site of a protein and scores the different poses based on their steric and energetic favorability. The results provide hypotheses about the ligand's binding mode and affinity. nih.gov

Studies on various furan derivatives have employed molecular docking to explore their interactions with protein targets. nih.govresearchgate.net These studies show that furan-containing molecules often form key interactions through hydrogen bonds, van der Waals forces, and hydrophobic interactions with amino acid residues in the protein's active site. nih.govresearchgate.net For this compound, the carboximidamide group would be expected to act as a strong hydrogen bond donor and acceptor, while the furan ring could engage in hydrophobic and π-stacking interactions. Docking simulations could identify potential protein targets and elucidate the specific interactions that stabilize the ligand-protein complex, guiding the design of more potent analogs. rsc.org

Table 2: Common Interacting Amino Acid Residues with Furan Derivatives in Docking Studies

| Interaction Type | Amino Acid Examples | Role of this compound Moiety |

| Hydrogen Bonding | Serine, Threonine, Aspartate, Glutamate, Lysine, Arginine | The -C(=NH)NH2 group acts as a hydrogen bond donor and acceptor. The furan oxygen can act as a hydrogen bond acceptor. |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Alanine, Phenylalanine | The furan ring and its hydrocarbon backbone. |

| π-Stacking | Phenylalanine, Tyrosine, Tryptophan, Histidine | The aromatic furan ring can stack with the aromatic rings of amino acids. |

| Note: This table summarizes typical interactions observed for furan-containing ligands in published molecular docking studies. |

Prediction of Reactivity and Regioselectivity (e.g., AM1 Molecular Orbital Calculations)

Predicting the reactivity of a molecule involves identifying which sites are most susceptible to chemical attack. While semi-empirical methods like Austin Model 1 (AM1) can be used, modern approaches often leverage DFT to calculate reactivity descriptors. Analysis of the frontier molecular orbitals (HOMO and LUMO) is a primary method. The regions of the molecule where the HOMO is largest are likely sites for electrophilic attack, while the largest regions of the LUMO indicate sites for nucleophilic attack. nih.gov

Furthermore, condensed Fukui functions can be calculated to provide a quantitative measure of an atom's reactivity towards electrophiles, nucleophiles, or radicals. For this compound, these calculations would predict the most reactive sites on both the furan ring and the carboximidamide substituent, guiding synthetic chemists in predicting the outcome of chemical reactions (regioselectivity). For instance, such analysis could determine whether an electrophile would preferentially add to a carbon atom on the furan ring or the nitrogen of the imidamide group.

Topological and Electronic Descriptors Analysis

Topological and electronic descriptors are numerical values derived from the molecular structure that quantify its physical, chemical, or electronic properties. These descriptors are crucial in Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate a molecule's structure with its biological activity. nih.gov

For the closely related compound, furan-3-carboxamide (B1318973), several descriptors have been computed. nih.gov These include the Topological Polar Surface Area (TPSA), which is related to a drug's ability to permeate cell membranes, and XLogP3, a measure of its lipophilicity. Such descriptors can be readily calculated for this compound to predict its drug-like properties and to build QSAR models that can guide the optimization of its biological activity.

Table 3: Computed Molecular Descriptors for the Structurally Similar Furan-3-carboxamide

| Descriptor | Value | Description |

| Molecular Weight | 111.10 g/mol | The mass of one mole of the substance. nih.gov |

| XLogP3 | 0.1 | A computed value for the logarithm of the octanol/water partition coefficient, indicating lipophilicity. nih.gov |

| Hydrogen Bond Donors | 2 | The number of groups that can donate a hydrogen atom to a hydrogen bond. nih.gov |

| Hydrogen Bond Acceptors | 2 | The number of atoms that can accept a hydrogen atom in a hydrogen bond. nih.gov |

| Topological Polar Surface Area (TPSA) | 56.2 Ų | The sum of surfaces of polar atoms in a molecule, related to drug transport properties. nih.gov |

| Source: PubChem CID 17914258 for Furan-3-carboxamide. nih.gov These values are expected to be similar, but not identical, for this compound. |

Derivatization Strategies and Structure Activity Relationship Sar Investigations

Design and Synthesis of Furan-3-carboximidamide Derivatives

The synthesis of derivatives is foundational to exploring the chemical space around the this compound core. Methodologies are designed to be versatile, allowing for the introduction of a wide array of functional groups at specific positions.

Modification of the Furan (B31954) Ring

The furan ring is an electron-rich aromatic system, which makes it susceptible to electrophilic substitution reactions, primarily at the C2 and C5 positions. ijabbr.com This reactivity is exploited to introduce a variety of substituents. Slight changes in the substitution pattern on the furan nucleus can lead to significant differences in biological activities. researchgate.netutripoli.edu.ly

Synthetic approaches often begin with a suitable furan-3-carboxylic acid precursor. Standard electrophilic substitution reactions can be employed, although the conditions must be mild to prevent polymerization of the furan ring. ijabbr.com For instance, nitration can be achieved using nitric acid in acetic anhydride, and sulfonation can be performed with a sulfur trioxide-pyridine complex. ijabbr.com Halogenation also provides a route to functionalized intermediates. The introduction of alkyl, aryl, or other functional groups allows for the modulation of the molecule's steric and electronic properties, which is a key strategy in optimizing biological activity. orientjchem.org

Hybridization with Other Heterocyclic Scaffolds (e.g., Oxadiazoles, Pyrazoles)

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug design. This approach has been applied to the furan scaffold to create novel hybrid compounds with potentially synergistic or enhanced biological activities.

Oxadiazoles: Furan derivatives have been successfully hybridized with 1,3,4-oxadiazole rings. orscience.ru The synthesis typically involves converting furan-3-carboxylic acid into its corresponding hydrazide, which then serves as a key intermediate for cyclization to form the oxadiazole ring. orscience.ru The 1,2,4-oxadiazole ring, in particular, is a stable and attractive scaffold for developing new therapeutic agents and can act as a bioisostere for other functional groups. nih.gov

Pyrazoles: Furan-pyrazole molecular hybrids have also been designed and synthesized. researchgate.net For example, a library of (1H-pyrazole-1-carbothioamidoacetamido)-furan-3-carboxamide hybrids was created to explore potential anti-neuroinflammatory agents. researchgate.net The synthesis of such hybrids can involve coupling reactions that link the pre-formed furan and pyrazole moieties. Furandiones are often used as versatile starting materials for the synthesis of pyrazole-3-carboxylic acids, which can then be coupled with a furan amine component. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Biological Performance

SAR studies are crucial for understanding how specific structural features of a molecule contribute to its biological activity. By systematically altering the structure of this compound derivatives and evaluating their performance, researchers can identify key pharmacophoric elements and optimize the compound for a desired therapeutic target.

Impact of Substituent Position and Electronic Effects on Activity

The nature and position of substituents on the furan ring have a profound impact on the molecule's biological activity. The electron-rich character of the furan ring means that electrophilic substitutions typically occur at the 2-position. orientjchem.org SAR studies have shown that substitutions at the 2- and 5-positions are often critical for activity. orientjchem.org

The electronic properties of these substituents are a key determinant of efficacy. Electron-withdrawing groups, such as a nitro group, have been shown to increase the bioactivity of furan derivatives in antibacterial and anticancer contexts. orientjchem.org Conversely, electron-donating groups can have different effects, and their impact is highly dependent on the specific biological target. The fungicidal activity of related carboxamide isomers has been shown to be highly dependent on the substituent's position, with one positional isomer showing high activity while another is completely inactive, highlighting the critical role of precise structural arrangement. researchgate.net

| Substituent Type | Position on Furan Ring | Observed Effect on Biological Activity |

| Electron-Withdrawing (e.g., -NO₂) | C2 or C5 | Often increases antibacterial and anticancer activity orientjchem.org |

| Halogen (e.g., -Cl, -Br) | Varies | Can significantly enhance or decrease activity depending on position mdpi.com |

| Alkyl/Aryl Groups | C2 or C5 | Modulates lipophilicity and steric interactions, affecting potency |

| Trifluoromethyl (-CF₃) | Varies | Can dramatically increase activity against certain fungal strains compared to chloro-substituents researchgate.net |

Role of Core Scaffold Modifications on Biological Efficacy

Altering the central furan ring itself, often through bioisosteric replacement, is a key strategy for optimizing drug candidates. Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological properties. drughunter.com The furan ring is often considered a bioisostere for the phenyl ring and other five-membered heterocycles like thiophene. orientjchem.orgnih.gov

Replacing the furan core with a different scaffold can improve metabolic stability, modify receptor binding interactions, or alter bioavailability. orientjchem.org For example, studies on serotonin 5-HT4 receptor agonists showed that constructing a benzo[b]furan or a 2,3-dihydrobenzo[b]furan skeleton in place of a simple benzamide core led to a significant enhancement of activity. nih.gov In contrast, replacing the core with an indole skeleton caused a remarkable decrease in activity. nih.gov This demonstrates that while the furan scaffold is effective, fusing it with a benzene ring can lock the molecule into a more favorable conformation for receptor binding, thereby increasing efficacy. Similarly, analogs where the furan ring is replaced by thiophene or selenophene have been synthesized to probe the effect of the heteroatom on activity against enzymes like inosine monophosphate dehydrogenase (IMPDH). researchgate.net

| Original Scaffold | Bioisosteric Replacement | Target/Activity | Observed Change in Efficacy |

| Benzamide | Benzo[b]furan-7-carboxamide | Serotonin 5-HT4 Agonism | Significant enhancement nih.gov |

| Benzamide | 2,3-Dihydrobenzo[b]furan-7-carboxamide | Serotonin 5-HT4 Agonism | Significant enhancement; more potent than reference drug nih.gov |

| Benzamide | Indole-5-carboxamide | Serotonin 5-HT4 Agonism | Remarkable decrease nih.gov |

| Furan-3-carboxamide (B1318973) | Thiophene-3-carboxamide | IMPDH Inhibition | Similar inhibitory potency to other analogs researchgate.net |

Bioisosteric Replacements in Lead Optimization

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, can be replaced by other five-membered aromatic rings such as thiophene, pyrrole, or thiazole. researchgate.net These rings are often considered classical bioisosteres. researchgate.net While they share a similar size and shape, their electronic properties differ due to the different heteroatoms, which can influence their interaction with biological targets and their metabolic stability.

The carboximidamide group, a key feature for potential hydrogen bonding interactions, can also be subjected to bioisosteric replacement. Potential bioisosteres for the carboximidamide group include other amidine derivatives, guanidines, and N-acylguanidines. These replacements can modulate the basicity and hydrogen bonding capacity of the molecule, which can have a significant impact on its biological activity and pharmacokinetic properties. nih.gov

Bioisosteric Replacement of the Furan Ring

The replacement of the furan ring in this compound with other five-membered heterocycles like thiophene, pyrrole, and thiazole can lead to significant changes in the biological activity of the resulting compounds. These changes are often attributed to the differences in electronegativity, aromaticity, and hydrogen bonding capacity of the heteroatom in the ring.

Thiophene as a Furan Bioisostere:

Thiophene is a common bioisostere for furan. The substitution of the oxygen atom in the furan ring with a sulfur atom to give a thiophene-3-carboximidamide can influence the compound's lipophilicity and metabolic stability. Thiophene is generally considered to be more lipophilic and less prone to metabolic degradation than furan. The impact of this replacement on biological activity is target-dependent and can either enhance or diminish the potency. For instance, in a series of VEGFR-2 inhibitors, thiophene-3-carboxamide derivatives have shown promising activity. nih.gov

Pyrrole as a Furan Bioisostere:

Pyrrole, with a nitrogen atom in the ring, introduces a hydrogen bond donor capability that is absent in furan. This can lead to additional interactions with the biological target, potentially increasing potency. However, the presence of the N-H group can also lead to different metabolic pathways. Pyrrole-3-carboxamide derivatives have been investigated as EZH2 inhibitors, demonstrating the potential of this scaffold in anticancer drug discovery. rsc.org

Thiazole as a Furan Bioisostere:

Table 1: Structure-Activity Relationship of Furan Ring Bioisosteres in a Hypothetical this compound Scaffold

| Compound | Heterocyclic Ring | Key Features | Anticipated Impact on Activity |

| 1 | Furan | Oxygen heteroatom, hydrogen bond acceptor. | Baseline activity. |

| 2 | Thiophene | Sulfur heteroatom, increased lipophilicity. | Potentially altered potency and metabolic stability. |

| 3 | Pyrrole | Nitrogen heteroatom, hydrogen bond donor. | Potential for additional hydrogen bond interactions, may increase potency. |

| 4 | Thiazole | Nitrogen and sulfur heteroatoms, hydrogen bond acceptor and altered electronics. | May lead to different binding modes and activity profiles. |

Bioisosteric Replacement of the Carboximidamide Group

The carboximidamide moiety is a strongly basic group that can engage in multiple hydrogen bonding interactions. Its replacement with other functional groups of similar basicity and hydrogen bonding potential can be a valuable strategy to fine-tune the pharmacological properties of this compound derivatives.

Guanidine (B92328) as a Carboximidamide Bioisostere:

Guanidine is a well-known bioisostere for the amidine group present in carboximidamide. The guanidinium group is more basic than the amidinium group and can form a more extensive network of hydrogen bonds. This can lead to enhanced binding affinity with the target. However, the high basicity of guanidine can also result in poor oral bioavailability.

N-Acylguanidine as a Carboximidamide Bioisostere:

To address the high basicity of guanidines, N-acylguanidines have been explored as bioisosteres. The acyl group reduces the basicity of the guanidine moiety while maintaining its ability to act as a hydrogen bond donor and acceptor. This modification can improve the drug-like properties of the molecule, such as its pharmacokinetic profile.

Amidinohydrazones as Guanidine Bioisosteres:

In some cases, amidinohydrazones have been successfully employed as bioisosteres for guanidines. researchgate.net This replacement can maintain the key interactions with the target while offering a different pharmacokinetic and metabolic profile.

Table 2: Structure-Activity Relationship of Carboximidamide Group Bioisosteres in a this compound Scaffold

| Compound | Functional Group | Key Features | Anticipated Impact on Activity |

| 1 | This compound | Amidine group, strong base. | Baseline activity. |

| 5 | Furan-3-yl(guanidino)methanone | Guanidine group, very strong base. | Potentially increased potency due to enhanced hydrogen bonding, but may have poor bioavailability. |

| 6 | N-(furan-3-carbonyl)guanidine | N-acylguanidine group, reduced basicity. | May retain potency with improved pharmacokinetic properties. |

| 7 | 2-(furan-3-carbonyl)hydrazine-1-carboximidamide | Amidinohydrazone group. | Potential for similar activity with a different ADME profile. |

Exploration of Biological Activities Non Clinical Focus

In Vitro Biological Screening Methodologies

The potential biological activities of furan (B31954) compounds are typically assessed through a variety of established in vitro assays. To evaluate cytotoxic or antiproliferative effects against cancer cells, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay is commonly employed. nih.gov This method measures the metabolic activity of cells, which correlates with cell viability, to determine the concentration of a compound that inhibits cell growth by 50% (IC50). nih.govbenthamdirect.com

For antimicrobial screening, the broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism. mdpi.com The well diffusion method is another common approach for assessing antimicrobial activity. nih.gov The potential to disrupt bacterial biofilms can be quantified using crystal violet staining, which measures the total biofilm biomass. nih.gov

Investigation of Enzymatic Inhibition Mechanisms

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. nih.gov Inhibitors can act reversibly or irreversibly. Reversible inhibitors are further classified as competitive, non-competitive, or uncompetitive, based on how they interact with the enzyme and its substrate. Understanding these mechanisms is crucial for drug design and development. Furan-containing molecules have been investigated as inhibitors for a range of enzymes. utripoli.edu.lyresearchgate.net

Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibition

Indoleamine-2,3-dioxygenase 1 (IDO1) has emerged as a significant therapeutic target, particularly in cancer immunotherapy. nih.gov IDO1 is an enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan. nih.gov In the context of cancer, overexpression of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of its metabolites, collectively known as kynurenines. This process suppresses the activity of effector T-cells and promotes immune tolerance, allowing tumor cells to evade the host's immune system. rsc.org

Inhibition of IDO1 is therefore a promising strategy to reverse this immune suppression and enhance anti-tumor immunity. nih.gov While specific studies on Furan-3-carboximidamide are not available, the broader class of heterocyclic compounds, including those with structures that could be related to the furan scaffold, have been synthesized and investigated as IDO1 inhibitors. researchgate.net The development of potent and selective IDO1 inhibitors is an active area of research, with various chemical scaffolds being explored for their potential to interact with the enzyme's active site. rsc.org

Antimicrobial Activity Studies

The furan scaffold is present in numerous compounds demonstrating a wide spectrum of antimicrobial activities, including antibacterial and antifungal effects. nih.govijabbr.com This has spurred research into novel furan derivatives as potential solutions to the growing problem of antimicrobial resistance.

Broad-Spectrum Antimicrobial Potential

Research into furan derivatives has revealed their potential to act against a range of microbial pathogens. For instance, a series of synthesized furan-3-carboxamides were evaluated for their in vitro antimicrobial activity against a panel of microorganisms, including bacteria, yeast, and fungi, with some compounds showing significant activity. nih.gov Other studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives demonstrated inhibitory effects against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria, as well as the yeast-like fungus Candida albicans. mdpi.com In some cases, these furan derivatives have shown activity against thirteen different bacterial strains, indicating a broad spectrum of action. ijabbr.com

| Furan Derivative Class | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | 64 µg/mL | mdpi.com |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Staphylococcus aureus | 128 µg/mL | mdpi.com |

| 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid | Escherichia coli | 64 µg/mL | ijabbr.com |

Antiproliferative and Cytotoxic Activity Against Cell Lines

The furan nucleus is a key pharmacophore in the design of novel anticancer agents. nih.gov Numerous furan derivatives have been synthesized and evaluated for their ability to inhibit the growth of and induce death in various cancer cell lines. benthamdirect.comresearchgate.net

Studies have demonstrated that certain furan-based compounds exhibit potent cytotoxic and antiproliferative effects. For instance, a series of novel furan derivatives showed significant anti-proliferative activity against cervical (HeLa) and colorectal (SW620) cancer cells, with some compounds displaying IC50 values in the low micromolar and even nanomolar range. benthamdirect.comresearchgate.net Another study on furan-based thiosemicarbazides and 1,2,4-triazoles identified a compound with an IC50 value of 8.81 µM against the HeLa cell line. researchgate.net Furthermore, certain furan-based derivatives have been shown to induce cell cycle arrest at the G2/M phase and promote cell death through apoptosis in the MCF-7 breast cancer cell line. nih.gov

| Furan Derivative Class | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Furan derivatives and precursors | HeLa (cervical cancer) | 0.08 to 8.79 µM | benthamdirect.comresearchgate.net |

| Furan derivatives and precursors | SW620 (colorectal cancer) | Moderate to potent activity | benthamdirect.com |

| Furan-based pyridine (B92270) carbohydrazide | MCF-7 (breast cancer) | 4.06 µM | nih.gov |

| Furan-based N-phenyl triazinone | MCF-7 (breast cancer) | 2.96 µM | nih.gov |

| Furan-based 1,2,4-triazole | HeLa (cervical cancer) | 8.81 µM | researchgate.net |

Anti-inflammatory and Analgesic Properties (for related furan/imidamide scaffolds)

The furan nucleus is a core component of many biologically active compounds, and its derivatives have been a subject of interest for their potential anti-inflammatory and analgesic effects. nih.govtandfonline.com The versatility of the furan scaffold allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological profiles. nih.gov

Research has shown that various substituted furan derivatives exhibit anti-inflammatory and analgesic activities. researchgate.net For instance, certain hydrazide-hydrazone derivatives incorporating a furan moiety have demonstrated noteworthy anti-inflammatory properties in carrageenan-induced inflammatory models in rats. tandfonline.comresearchgate.net Similarly, some 3-substituted derivatives of dihydrofuran-2(3H)-one have displayed potent analgesic activity, in some cases surpassing that of reference compounds like morphine and acetylsalicylic acid in hot plate and writhing tests. tandfonline.comresearchgate.net

A study on a novel substituted furan compound, 2-(4-nitrophenylimino)-N-cyclohexyl-4,5-diphenylfuran-3-carboxamide, indicated significant analgesic activity in mice through both central and peripheral mechanisms. researchgate.net The compound was effective in the acetic acid-induced writhing test and the formalin test, suggesting its potential to alleviate pain by interfering with the biosynthesis of prostanoids and modulating the release of pain mediators. researchgate.net Another compound, 3-furan-2-yl-N-p-tolyl-acrylamide (PAM-2), a positive allosteric modulator of α7 nicotinic acetylcholine (B1216132) receptors, has been shown to attenuate inflammatory and neuropathic pain in mice by reducing mechanical allodynia and thermal hyperalgesia. ugm.ac.idijabbr.com

While direct studies on the imidamide moiety are less common in this context, related amide and diimide structures have been investigated for anti-inflammatory potential. utripoli.edu.ly For example, novel amide compounds with a diimide skeleton have been identified as potent inhibitors of inflammatory factors such as IL-6 and TNF-α. utripoli.edu.ly The structural features of these amide-containing compounds, such as the biscarbonyl diimide and unsaturated double bonds, appear to be crucial for their anti-inflammatory activity. utripoli.edu.ly

Below is a table summarizing the anti-inflammatory and analgesic activities of selected furan derivatives from various studies.

| Compound/Derivative Class | Model/Test Used | Observed Activity | Reference |

| Hydrazide-hydrazone derivatives of furan | Carrageenan-induced rat paw edema | Significant anti-inflammatory effects | tandfonline.comresearchgate.net |

| 3-substituted dihydrofuran-2(3H)-one derivatives | Hot plate and writhing tests | Strong analgesic activity | tandfonline.comresearchgate.net |

| 2-(4-nitrophenylimino)-N-cyclohexyl-4,5 diphenylfuran-3-carboxamide | Acetic acid-induced writhing test, Formalin test | Significant peripheral and central analgesic activity | researchgate.net |

| 3-furan-2-yl-N-p-tolyl-acrylamide (PAM-2) | Carrageenan and complete Freund's adjuvant-induced inflammatory pain, chronic constriction injury-induced neuropathic pain | Reversal of mechanical allodynia and thermal hyperalgesia | ugm.ac.idijabbr.com |

Antioxidant Activity

The furan scaffold is present in numerous natural and synthetic compounds that exhibit antioxidant properties. nih.govijabbr.com The antioxidant capacity of furan derivatives is often attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. nih.gov This activity is closely linked to the chemical structure of the furan ring and the nature of its substituents. researchgate.netiaea.org

Studies have shown that furan derivatives with electron-donating groups, such as hydroxyl or amino groups, tend to have enhanced antioxidant activity. iaea.org For example, 2-(p-hydroxy phenyl styryl)-furan has been reported to exhibit good antioxidant properties, with an O-H bond dissociation energy comparable to that of vitamin E. researchgate.netiaea.org The mechanism often involves the transfer of a hydrogen atom from the antioxidant to a free radical, thereby neutralizing it. researchgate.netiaea.org

Furanones, a class of compounds containing a furan ring, are known to be potent scavengers of superoxide (B77818) anions and inhibitors of lipid peroxidation. nih.gov The antioxidant activity of natural furan fatty acids is believed to stem from the ability of the furan ring to donate an electron to or form an adduct with peroxyl radicals. nih.gov

While specific studies on the antioxidant activity of this compound are not available, research on related amide derivatives suggests that this functional group can contribute to antioxidant capacity. researchgate.net For instance, certain N-arylbenzamides with hydroxy and amino substituents have demonstrated significant antioxidative properties in DPPH and FRAP assays. nih.gov The presence of these groups can enhance the molecule's ability to donate hydrogen atoms or electrons. nih.gov Imidazole derivatives, which share some structural similarities with the imidamide group, have also been shown to possess antioxidant properties by scavenging free radicals and reducing lipid peroxidation. nih.gov

The table below presents findings on the antioxidant activity of various furan and amide derivatives.

| Compound/Derivative Class | Assay/Method | Key Findings | Reference |

| 2-(p-hydroxy phenyl styryl)-furan | DPPH radical scavenging assay | Good antioxidant properties (IC50 ~ 40 µM) | researchgate.netiaea.org |

| Furan fatty acids | Peroxyl radical scavenging | Effective electron transfer to peroxyl radicals | nih.gov |

| 4-hydroxy-3(2H)-furanones | Superoxide anion scavenging, lipid peroxidation inhibition | Potent antioxidant activity | nih.gov |

| N-arylbenzamides with hydroxy/amino groups | DPPH and FRAP assays | Improved antioxidative properties compared to BHT | nih.gov |

| Imidazole derivatives | Free radical scavenging, lipid peroxidation inhibition | Interesting antioxidant properties | nih.gov |

Mechanism-of-Action Studies at a Cellular and Molecular Level (excluding human clinical mechanisms)

The anti-inflammatory and antioxidant effects of furan derivatives are underpinned by their interactions with various cellular and molecular pathways. nih.gov At a cellular level, these compounds can modulate signaling cascades involved in inflammation and oxidative stress. tandfonline.com

One of the proposed anti-inflammatory mechanisms for natural furan derivatives is the modification of signaling pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways. nih.govtandfonline.com These pathways are crucial in regulating the expression of inflammatory genes. Furan derivatives have been observed to suppress the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov This suppression can occur through the regulation of the mRNA expression of the enzymes responsible for their synthesis, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

The antioxidant mechanism of furan derivatives at a molecular level often involves direct interaction with reactive oxygen species (ROS). nih.gov The furan ring can act as an electron donor, facilitating the scavenging of free radicals like hydroxyl and DPPH radicals. nih.gov For some furan derivatives, the primary mechanism of radical quenching is through hydrogen atom transfer. researchgate.netiaea.org The ability of the furan ring to stabilize the resulting radical contributes to its antioxidant efficacy. nih.gov

While direct mechanistic studies on this compound are absent, the broader class of furan carboxamides has been synthesized and evaluated for biological activities, though primarily for their antimicrobial properties. nih.gov The mechanisms underlying the biological activities of these related compounds can provide insights into the potential actions of this compound.

The following table summarizes the proposed mechanisms of action for the anti-inflammatory and antioxidant activities of furan derivatives at the cellular and molecular level.

| Biological Activity | Proposed Mechanism | Cellular/Molecular Target(s) | Reference |

| Anti-inflammatory | Modification of signaling pathways | MAPK, PPAR-γ | nih.govtandfonline.com |

| Anti-inflammatory | Suppression of inflammatory mediators | NO, PGE2 | nih.gov |

| Anti-inflammatory | Regulation of gene expression | iNOS, COX-2 | nih.gov |

| Antioxidant | Free radical scavenging | Hydroxyl radicals, DPPH radicals | nih.gov |

| Antioxidant | Hydrogen atom transfer | Peroxyl radicals | nih.govresearchgate.netiaea.org |

Applications in Advanced Materials and Chemical Synthesis

Furan-3-carboximidamide as a Building Block in Complex Chemical Synthesis

The this compound scaffold serves as a valuable starting point for the synthesis of more elaborate chemical structures. The furan (B31954) ring, being an electron-rich aromatic system, is amenable to various substitution reactions, allowing for the introduction of additional functional groups. The carboximidamide moiety, with its reactive nitrogen atoms, provides a handle for further molecular elaboration through reactions such as N-alkylation, N-acylation, and condensation with carbonyl compounds.

This dual reactivity enables the integration of the this compound unit into larger, more complex molecular architectures. While extensive research specifically detailing the use of this compound as a building block in the total synthesis of complex natural products is not widely available, the fundamental reactivity of its constituent parts suggests its utility in the field of organic synthesis. The strategic functionalization of both the furan ring and the carboximidamide group can lead to the generation of a diverse library of compounds with potential applications in medicinal chemistry and materials science.

Precursor in the Synthesis of Diverse Heterocyclic Compounds

A significant application of this compound lies in its role as a precursor for the synthesis of various other heterocyclic systems. The carboximidamide functional group is a key synthon for the construction of several nitrogen-containing rings.